molecular formula C17H23ClN2O3S B14671725 8-(1,4-Benzodioxan-2-ylmethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride CAS No. 36844-76-5

8-(1,4-Benzodioxan-2-ylmethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride

Cat. No.: B14671725
CAS No.: 36844-76-5
M. Wt: 370.9 g/mol
InChI Key: UGGUUSKOAZRTCQ-UHFFFAOYSA-N
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Description

8-(1,4-Benzodioxan-2-ylmethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a spirocyclic framework, incorporating a benzodioxane moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,4-Benzodioxan-2-ylmethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(45)decane hydrochloride typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

8-(1,4-Benzodioxan-2-ylmethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

8-(1,4-Benzodioxan-2-ylmethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties, including interactions with specific receptors and enzymes.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(1,4-Benzodioxan-2-ylmethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 8-(1,4-Benzodioxan-2-ylmethyl)-3-oxo-1-thia-4,8-diazaspiro(4.5)decane maleate
  • 8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride

Uniqueness

Compared to similar compounds, 8-(1,4-Benzodioxan-2-ylmethyl)-4-methyl-3-oxo-1-thia-4,8-diazaspiro(4.5)decane hydrochloride stands out due to its specific structural features, such as the presence of the methyl group and the unique arrangement of the spirocyclic framework.

Properties

CAS No.

36844-76-5

Molecular Formula

C17H23ClN2O3S

Molecular Weight

370.9 g/mol

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride

InChI

InChI=1S/C17H22N2O3S.ClH/c1-18-16(20)12-23-17(18)6-8-19(9-7-17)10-13-11-21-14-4-2-3-5-15(14)22-13;/h2-5,13H,6-12H2,1H3;1H

InChI Key

UGGUUSKOAZRTCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC12CCN(CC2)CC3COC4=CC=CC=C4O3.Cl

Origin of Product

United States

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